Cas no 2171825-88-8 (11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane structure
2171825-88-8 structure
Product name:11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane
CAS No:2171825-88-8
MF:C15H27NO
Molecular Weight:237.380984544754
CID:6303880
PubChem ID:165522216

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 化学的及び物理的性質

名前と識別子

    • 11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane
    • EN300-1278943
    • 11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
    • 2171825-88-8
    • インチ: 1S/C15H27NO/c1-13(2)7-9-15(10-8-13)16-11-14(12-17-15)5-3-4-6-14/h16H,3-12H2,1-2H3
    • InChIKey: WRYMQEJAFHLYSF-UHFFFAOYSA-N
    • SMILES: O1CC2(CCCC2)CNC21CCC(C)(C)CC2

計算された属性

  • 精确分子量: 237.209264485g/mol
  • 同位素质量: 237.209264485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 21.3Ų

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1278943-2500mg
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
2500mg
$1931.0 2023-10-01
Enamine
EN300-1278943-100mg
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
100mg
$867.0 2023-10-01
Enamine
EN300-1278943-10000mg
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
10000mg
$4236.0 2023-10-01
Enamine
EN300-1278943-0.25g
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
0.25g
$1012.0 2023-06-08
Enamine
EN300-1278943-2.5g
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
2.5g
$2155.0 2023-06-08
Enamine
EN300-1278943-5.0g
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
5g
$3189.0 2023-06-08
Enamine
EN300-1278943-1.0g
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
1g
$1100.0 2023-06-08
Enamine
EN300-1278943-1000mg
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
1000mg
$986.0 2023-10-01
Enamine
EN300-1278943-250mg
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
250mg
$906.0 2023-10-01
Enamine
EN300-1278943-0.1g
11,11-dimethyl-7-oxa-14-azadispiro[4.2.5^{8}.2^{5}]pentadecane
2171825-88-8
0.1g
$968.0 2023-06-08

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane 関連文献

11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecaneに関する追加情報

Comprehensive Overview of 11,11-Dimethyl-7-Oxa-14-Azadispiro[4.2.58.25]Pentadecane (CAS No. 2171825-88-8)

CAS No. 2171825-88-8 corresponds to the complex polycyclic compound 11,11-dimethyl-7-oxa-14-azadispiro[4.2.58.25]pentadecane, a member of the dispiro heterocyclic system with unique structural and functional properties. This compound exemplifies the intricate architecture achievable through modern synthetic organic chemistry, combining oxygen (oxa) and nitrogen (aza) heteroatoms within a dual-spiral framework (dispiro). Its nomenclature reflects the IUPAC conventions for spiro compounds, where the numbers in brackets [4.2.58.25] denote the sizes of the fused rings and their interconnections.

The core structure of dispiro[4.2.58.25]pentadecane features two spiro centers connecting four distinct ring systems: a four-membered ring, a five-membered ring with an oxygen atom (-7-oxa-), and two additional rings incorporating a nitrogen atom (-14-aza-). The presence of dimethyl substituents at position C(11) introduces steric and electronic effects that influence molecular conformation and reactivity patterns.

Heterospiro compounds, such as this molecule, have garnered significant attention in pharmaceutical research due to their ability to modulate biological activity through rigidified frameworks that enhance drug-like properties (e.g., solubility, metabolic stability). Recent studies in medicinal chemistry highlight the role of nitrogen-containing spirocycles in enzyme inhibition and receptor binding applications.

The synthesis of CAS No. 2171825-88-8 likely involves multistep processes including ring-closing metathesis or transition-metal-catalyzed cyclizations to construct the dispiro architecture while maintaining regioselectivity at both spiro junctions. Advanced spectroscopic techniques like NMR (¹H/¹³C/²D/¹⁹F/³¹P NMR), X-ray crystallography, and mass spectrometry are essential for structural characterization.

In materials science applications, compounds with similar molecular frameworks demonstrate potential as nonlinear optical materials or components in organic electronics due to their conjugated π-systems and tunable electronic properties through strategic substitution patterns.

Ongoing research into spirocyclic scaffolds has revealed their utility as building blocks for macrocyclic ligands in coordination chemistry and as chiral auxiliaries in asymmetric synthesis pathways.

The incorporation of both oxygen and nitrogen heteroatoms into a single molecule enables diverse hydrogen bonding interactions that may be exploited in supramolecular chemistry for self-assembling systems or host-guest recognition processes.

In computational chemistry studies, molecular dynamics simulations have been employed to model the conformational flexibility of such complex architectures under various environmental conditions, providing insights into potential biological behavior.

Synthetic methodologies targeting this class of compounds often prioritize atom efficiency while minimizing byproduct formation—a critical consideration for sustainable chemical manufacturing practices aligned with green chemistry principles.

The unique three-dimensional geometry of this compound makes it an ideal candidate for structure-based drug design approaches using computational docking studies against protein targets associated with disease mechanisms.

Cross-disciplinary research combining organic synthesis with bioinformatics is currently exploring how subtle modifications to spirocycle substituents can significantly alter pharmacokinetic profiles while maintaining target specificity—a key challenge in modern drug discovery programs.

In academic literature from 2023 onwards, there has been increased focus on using machine learning algorithms to predict synthetic accessibility scores for complex polycyclic systems like this one before committing resources to experimental validation efforts.

The field of organocatalysis has also benefited from advances in understanding how chiral spirocyclic structures can act as efficient catalysts by creating highly specific reaction environments that control stereochemical outcomes with high enantioselectivity ratios (often >99% ee).

Eco-friendly approaches utilizing biocatalytic transformations are being investigated as alternative routes for constructing these challenging architectures without requiring harsh reaction conditions typically associated with traditional metal-catalyzed methods.

In educational settings, this compound serves as an excellent teaching tool for illustrating advanced concepts in stereochemistry including axial chirality at spiro centers and how multiple stereocenters contribute to overall molecular complexity when combined within a single scaffold.

The development of new analytical techniques specifically tailored for characterizing such intricate structures continues to be an active area of research given their increasing prevalence across various scientific disciplines from pharmaceuticals to nanotechnology applications.

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